molecular formula C22H16ClN5S B3711586 2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole CAS No. 6562-64-7

2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

Cat. No.: B3711586
CAS No.: 6562-64-7
M. Wt: 417.9 g/mol
InChI Key: POAKVIRVTUEJCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 405.909 . It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 405.909 . More detailed physical and chemical properties are not provided by Sigma-Aldrich .

Safety and Hazards

Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For safety and hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5S/c23-16-10-12-17(13-11-16)28-21(15-6-2-1-3-7-15)26-27-22(28)29-14-20-24-18-8-4-5-9-19(18)25-20/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAKVIRVTUEJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361859
Record name 2-({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6562-64-7
Record name 2-({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole
Reactant of Route 4
2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole
Reactant of Route 5
2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole
Reactant of Route 6
2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

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